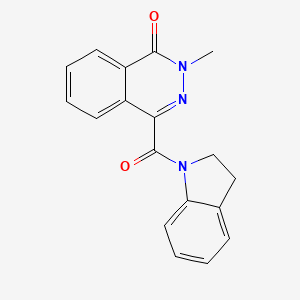![molecular formula C19H22N2O5S2 B6081163 4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine](/img/structure/B6081163.png)
4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a cyclization reaction involving a precursor such as 2-methyl-2,3-dihydroindole.
Sulfonylation: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base like triethylamine.
Morpholine Addition: Finally, the sulfonylated indole derivative is reacted with morpholine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse pharmacological properties.
Uniqueness
4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine is unique due to its combination of a morpholine ring, benzenesulfonyl group, and indole derivative.
Properties
IUPAC Name |
4-[[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-15-13-16-14-18(27(22,23)20-9-11-26-12-10-20)7-8-19(16)21(15)28(24,25)17-5-3-2-4-6-17/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZVCCHVSKZGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B6081084.png)
![N-(3,4-dimethylphenyl)-1-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6081089.png)
![4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)
![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![2-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6081109.png)
![2-[(4-ETHYLPHENYL)AMINO]-4'-METHYL-2'-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6081120.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B6081123.png)
![3-[5-(4-ETHYLPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE](/img/structure/B6081128.png)
![N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)furan-3-carboxamide](/img/structure/B6081133.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)

![4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol](/img/structure/B6081175.png)

